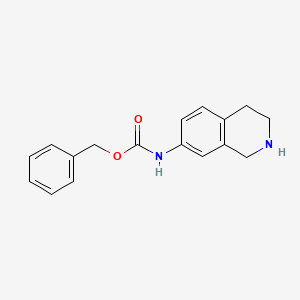

Benzyl (1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate

Description

Properties

Molecular Formula |

C17H18N2O2 |

|---|---|

Molecular Weight |

282.34 g/mol |

IUPAC Name |

benzyl N-(1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate |

InChI |

InChI=1S/C17H18N2O2/c20-17(21-12-13-4-2-1-3-5-13)19-16-7-6-14-8-9-18-11-15(14)10-16/h1-7,10,18H,8-9,11-12H2,(H,19,20) |

InChI Key |

CRLMBAZGFITOGU-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC2=C1C=CC(=C2)NC(=O)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Bischler-Napieralski Cyclization Followed by Carbamate Formation

The Bischler-Napieralski reaction is a cornerstone in isoquinoline synthesis. For Benzyl (1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate, this method involves cyclizing a β-phenylethylamide precursor to form the dihydroisoquinoline core, which is subsequently reduced to the tetrahydro form.

Procedure :

- Amide Formation : React 7-amino-1,2,3,4-tetrahydroisoquinoline with benzyl chloroformate in anhydrous tetrahydrofuran (THF) at −78°C to form the carbamate-protected intermediate.

- Cyclization : Treat the amide with phosphoryl chloride (POCl₃) or polyphosphoric acid to induce cyclization, yielding dihydroisoquinoline.

- Reduction : Catalytically hydrogenate the dihydroisoquinoline using palladium on carbon (Pd/C) or sodium cyanoborohydride (NaBH₃CN) to obtain the tetrahydroisoquinoline scaffold.

Yield : 70–85% after purification via silica gel chromatography (petroleum ether/ethyl acetate).

Reductive Amination of Aldehyde Intermediates

This method constructs the tetrahydroisoquinoline ring via reductive amination, leveraging aldehyde precursors.

Procedure :

- Aldehyde Synthesis : Oxidize 7-nitro-1,2,3,4-tetrahydroisoquinoline to the corresponding aldehyde using CrO₃ or Swern oxidation.

- Reductive Amination : React the aldehyde with benzyl carbamate in the presence of NaBH₃CN or BH₃·THF to form the secondary amine.

Yield : 65–75% with optimized stoichiometry.

Modern Catalytic Methods

Suzuki-Miyaura Coupling for Biaryl Bond Formation

Recent advances employ transition-metal catalysis to construct the tetrahydroisoquinoline core. A Suzuki coupling between boronic acids and halogenated intermediates enables regioselective biaryl bond formation.

Procedure :

Hypervalent Iodine-Mediated Oxidative Coupling

Hypervalent iodine reagents like bis(trifluoroacetoxy)iodobenzene (PIFA) facilitate C–C bond formation without racemization.

Procedure :

- Oxidative Coupling : Treat 7-amino-1,2,3,4-tetrahydroisoquinoline with PIFA in dichloromethane to form the biaryl intermediate.

- Carbamate Installation : React the intermediate with benzyl chloroformate in THF at −78°C.

Yield : 75–80% with high stereochemical fidelity.

Protection-Deprotection Strategies

Benzyloxycarbonyl (Cbz) Group Utilization

The Cbz group is widely used for amine protection due to its stability and ease of removal.

Procedure :

- Protection : Introduce the Cbz group by reacting 7-amino-1,2,3,4-tetrahydroisoquinoline with benzyl chloroformate in THF at −78°C.

- Deprotection : Remove the Cbz group via catalytic hydrogenation (H₂/Pd-C) or hydrobromic acid (HBr/AcOH).

Advantages :

- High yielding (85–90%) protection step.

- Mild deprotection conditions preserve the tetrahydroisoquinoline core.

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Bischler-Napieralski | POCl₃, THF, −78°C | 70–85% | Scalable, classic approach | Requires harsh acids |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, toluene/water | 60–70% | Regioselective, mild conditions | Sensitive to boronate preparation |

| Hypervalent Iodine | PIFA, CH₂Cl₂ | 75–80% | Racemization-free, rapid coupling | Costly reagents |

| Reductive Amination | NaBH₃CN, MeOH | 65–75% | Simple setup, no metal catalysts | Limited to aldehyde availability |

Purification and Characterization

Chromatographic Techniques

Chemical Reactions Analysis

Types of Reactions: Benzyl (1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it to amines or other reduced forms.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the benzyl or isoquinoline moieties.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines .

Scientific Research Applications

Benzyl (1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate is a chemical compound featuring a carbamate functional group attached to a benzyl moiety and a tetrahydroisoquinoline structure. It has a molecular formula of . This compound is of interest in medicinal chemistry and organic synthesis.

Potential Applications

This compound and its derivatives have several potential applications:

- Medicinal Chemistry: The tetrahydroisoquinoline structure is known for diverse biological properties. Some tetrahydroisoquinoline derivatives exhibit neuroprotective properties and may have applications in treating neurodegenerative diseases. Substituted 1,2,3,4-tetrahydroquinolin-7-yl carbamates can act as inhibitors of central cholinesterase enzymes, particularly acetylcholinesterase (AChE), useful in the treatment of Alzheimer's disease .

- Antimicrobial Activity: Tetrahydroisoquinoline-based compounds have been explored for their potential effects on the conformational restriction of the guanidine moiety . Some compounds modulate the assembly/disassembly dynamics of FtsZ, showing promising antibacterial activity against human pathogens and are efficacious in in vivo models of infection .

- Cannabinoid Receptor Modulation: Tetrahydroquinoline structures have been studied for their potential as cannabinoid receptor modulators, which could have implications for treating disorders such as obesity and cognitive dysfunctions.

Related Compounds

Other related compounds and their applications include:

- Benzyl (1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate: This compound has potential applications in medicinal chemistry due to its structural attributes that may confer biological activity and can serve as a lead compound for developing new drugs targeting cannabinoid receptors or other neurological pathways.

- 1,4-dihydropyridine derivatives: These are under development as Ca antagonists .

- Heterocyclic Amines: Studies have investigated the impact of environmental exposures on the mutagenicity/carcinogenicity of heterocyclic amines .

- 7-substituted tetrahydroisoquinolines: These showed potent antagonism of OX1, indicating that the 7-position is important for OX1 antagonism .

Mechanism of Action

The mechanism of action of Benzyl (1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors or enzymes involved in metabolic processes. The exact pathways and targets can vary depending on the specific biological context and the compound’s structural modifications .

Comparison with Similar Compounds

Key Observations :

- Substituent Position: The target compound’s 7-carbamate group contrasts with analogs bearing substituents at the 3-position (e.g., carboxylate) or alternative 7-position groups (e.g., ethanone, boronic acid). Substituent position significantly impacts electronic and steric properties, influencing reactivity and binding affinity in biological systems.

- Salt Forms : The hydrochloride and p-toluenesulfonate salts of analogs enhance aqueous solubility, critical for in vitro assays or formulation. The absence of a salt in the target compound suggests lower solubility but higher lipophilicity .

- Commercial Availability: Analogs like the hydrochloride salt of 7-ethanone are priced at $275/100mg, indicating higher synthetic complexity or niche demand compared to the 3-carboxylate derivative ($135/1g) .

Carbamate vs. Carboxylate Esters

- Carbamate Stability : The carbamate group in the target compound offers superior hydrolytic stability compared to the carboxylate ester in 77497-97-3. This makes it more suitable for prolonged storage or applications requiring resistance to enzymatic degradation .

- In contrast, carboxylate esters (e.g., 77497-97-3) may serve as intermediates for further derivatization .

Boronic Acid and Ethanone Derivatives

- This contrasts with the target compound’s carbamate, which is less reactive in such transformations .

- Ethanone Hydrochloride: The 7-ethanone group in 82771-27-5 introduces a ketone functionality, useful in condensation reactions. Its hydrochloride salt form improves solubility for biological screening .

Biological Activity

Benzyl (1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on various research findings.

Chemical Structure and Synthesis

This compound has the molecular formula and features a tetrahydroisoquinoline core with a benzyl carbamate functional group. The synthesis typically involves:

- Formation of the Tetrahydroisoquinoline Core : This can be achieved through cyclization reactions involving substituted anilines and ketones.

- Benzylation : Introduction of the benzyl group via acylation reactions using benzyl chloride.

- Carbamation : Finalizing the structure by reacting with phenyl chloroformate to yield the carbamate.

Neuroprotective Effects

Research indicates that derivatives of tetrahydroisoquinoline structures exhibit neuroprotective properties. This compound may contribute to this activity through mechanisms that protect neuronal cells from oxidative stress and apoptosis .

Antimicrobial Activity

The compound has shown promising antimicrobial effects against various pathogens. In vitro studies have reported minimum inhibitory concentrations (MICs) for related compounds in the range of 0.5–8 µg/mL against Staphylococcus aureus and Escherichia coli. These findings suggest that modifications in the tetrahydroisoquinoline structure can enhance antimicrobial potency .

Cytotoxicity Against Cancer Cells

This compound has been evaluated for its cytotoxic effects against various cancer cell lines. In particular, studies have shown that modifications to the compound can lead to enhanced cytotoxicity comparable to established chemotherapeutics like doxorubicin. For example, IC50 values for related compounds against MCF-7 breast cancer cells were reported between 6.58 µM and 10.53 µM .

Case Studies

- Neuroprotection in Animal Models : A study demonstrated that tetrahydroisoquinoline derivatives could significantly reduce neuronal damage in models of neurodegeneration induced by toxins. The protective effect was attributed to the modulation of apoptotic pathways and reduction of oxidative stress markers.

- Antibacterial Efficacy : In vivo studies involving murine models of bacterial infection revealed that certain tetrahydroisoquinoline derivatives could effectively reduce bacterial load and improve survival rates compared to controls .

Q & A

Q. What are the common synthetic routes for Benzyl (1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate?

The synthesis typically involves coupling a tetrahydroisoquinoline derivative with benzyl carbamate groups. For example, in , a benzyl bromoacetamide intermediate reacts with a tetrahydroisoquinoline amine under basic conditions (diisopropylethylamine) in dimethylformamide (DMF) at room temperature, followed by purification via silica chromatography . Similar methods in use carbamate-forming reagents like BOP (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) for amidation, with purification via gradient elution chromatography (0–100% EtOAc/hexane) .

Q. How is the compound purified post-synthesis?

Silica gel chromatography with gradient elution (e.g., 0–100% ethyl acetate in hexane) is widely used, as described in and . Critical parameters include solvent polarity adjustments and monitoring via TLC or HPLC to isolate the desired product from byproducts like unreacted amines or carbamate intermediates .

Q. What spectroscopic techniques confirm the compound’s structure?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions and coupling patterns. For example, highlights characteristic chemical shifts for tetrahydroisoquinoline protons (δ 2.5–4.0 ppm for CH₂ groups) and carbamate carbonyl signals (δ 155–160 ppm in ¹³C NMR). Mass spectrometry (MS) confirms molecular weight via M+H peaks .

Advanced Research Questions

Q. How do reaction conditions affect the stability of the benzyl carbamate protecting group?

The benzyl carbamate (Cbz) group is stable under acidic and neutral conditions (pH 1–9 at RT) but degrades in strongly basic (pH >12) or reducing environments (e.g., H₂/Pd). ’s stability table shows susceptibility to nucleophiles (e.g., RLi, RMgX) and specific reductants (LiAlH₄). To preserve Cbz during synthesis, avoid conditions like Na/NH₃ or catalytic hydrogenation unless deprotection is intended .

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

Discrepancies may arise from variables such as catalyst loading (e.g., tetrabutylammonium iodide in ), reaction time, or solvent purity. Systematic optimization using Design of Experiments (DoE) can identify critical factors. For instance, reports a 48-hour reaction time in DMF, while shorter durations may lead to incomplete coupling .

Q. What strategies enable selective deprotection of the benzyl carbamate group without affecting other functional groups?

Hydrogenolysis (H₂/Pd-C) selectively removes the Cbz group while leaving acid-labile groups (e.g., tert-butyl carbamates) intact. notes that benzyl carbamates are stable to mild acids (pH 4) but cleaved by strong bases. For systems with base-sensitive groups, alternative methods like catalytic transfer hydrogenation (e.g., ammonium formate/Pd-C) may be employed .

Data Analysis and Methodological Challenges

Q. How should researchers interpret conflicting NMR data for structurally similar derivatives?

Subtle differences in substituent positions (e.g., 6- vs. 7-substitution on tetrahydroisoquinoline) can shift proton signals. For example, distinguishes 6-acetamido and 6-hexanamide derivatives via coupling constants (J = 8.2 Hz for aromatic protons) and integration ratios. Computational tools (DFT calculations) or 2D NMR (COSY, HSQC) can resolve ambiguities .

Q. What experimental controls are critical for assessing the compound’s stability in pharmacological assays?

Include (1) pH-controlled buffers (pH 4–9) to mimic physiological conditions, (2) temperature stability studies (25–37°C), and (3) controls for enzymatic degradation (e.g., esterase inhibitors). ’s stability data under varying pH and redox conditions provide a baseline for assay design .

Tables for Key Stability Parameters

| Condition | Stability of Benzyl Carbamate | Reference |

|---|---|---|

| pH 1 (RT) | Stable | |

| pH 12 (RT) | Unstable (hydrolysis) | |

| H₂/Pd-C | Deprotected | |

| LiAlH₄ | Reduced to amine | |

| NaBH₄ | Stable |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.